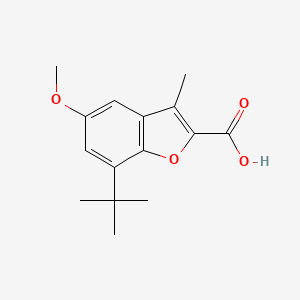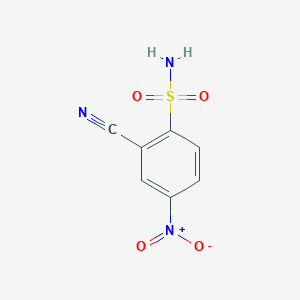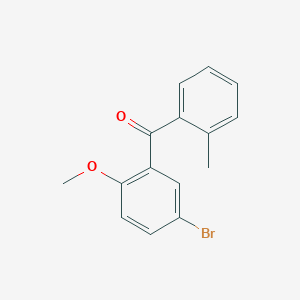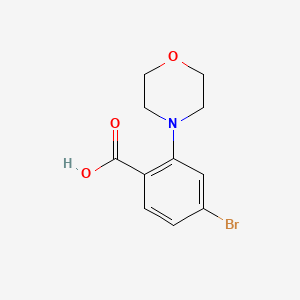
3-(Sulfamoylmethyl)benzoic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “3-(Methylsulfamoyl)benzoic acid” is reported to have an average mass of 215.226 Da and a mono-isotopic mass of 215.025223 Da . The molecular structure of “3-(Sulfanylmethyl)benzoic acid” is reported to have an average mass of 168.213 Da and a mono-isotopic mass of 168.024506 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Methylsulfamoyl)benzoic acid” include a density of 1.4±0.1 g/cm3, boiling point of 428.2±47.0 °C at 760 mmHg, and a molar volume of 152.6±3.0 cm3 . The properties of “3-(Sulfanylmethyl)benzoic acid” include a density of 1.3±0.1 g/cm3, boiling point of 346.3±25.0 °C at 760 mmHg, and a molar volume of 132.3±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
3-(Sulfamoylmethyl)benzoic acid derivatives are pivotal in organic synthesis, particularly in the development of catalytic systems for C–H bond functionalization. For instance, the meta-C–H olefination of benzoic acid derivatives, using a nitrile-based sulfonamide template, demonstrates the compound's utility in step-economical organic synthesis (Li et al., 2016). Such processes are crucial for the efficient production of pharmaceuticals and fine chemicals. Moreover, auxiliary-assisted, copper-catalyzed sulfenylation of benzoic acid derivative β-C–H bonds showcases another aspect of its versatility in organic transformations (Tran et al., 2012).
Plant Biology
Research in plant biology has identified benzoic acid derivatives, including 3-(Sulfamoylmethyl)benzoic acid, as regulators of stress tolerance in plants. Studies have shown that these compounds can induce tolerance to heat, drought, and chilling stress in bean and tomato plants, suggesting a fundamental role of the benzoic acid structure in plant stress responses (Senaratna et al., 2004).
Environmental Science
The environmental impact and behavior of benzoic acid derivatives are of significant interest. These compounds are widely used as preservatives and additives in various industries, leading to widespread distribution in the environment. Understanding their occurrence, toxicity, and degradation pathways is essential for assessing and mitigating potential environmental risks. Research has focused on the transformation and degradation mechanisms of sulfonamide antibacterials, including those related to 3-(Sulfamoylmethyl)benzoic acid, in water treatment processes (Dodd & Huang, 2004).
Materials Science
In materials science, the structural modification and application of 3-(Sulfamoylmethyl)benzoic acid derivatives have facilitated the development of novel materials with specific functionalities. For example, the synthesis of polymerizable benzoic acid derivatives for the formation of liquid-crystalline complexes shows potential in creating materials with unique optical and structural properties (Kishikawa et al., 2008).
Zukünftige Richtungen
Future research could focus on the synthesis and characterization of “3-(Sulfamoylmethyl)benzoic acid”, as well as its potential applications. For instance, a study on the synthesis of COF-300 colloids using substituted benzoic acids suggests that the interaction of benzoic acid with the COF surface is an important component of colloidal stability .
Eigenschaften
IUPAC Name |
3-(sulfamoylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLWKMAZBPYIJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sulfamoylmethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)
![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)





![5-[4-Chloro-2-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde](/img/structure/B1517744.png)

![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)
![3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile](/img/structure/B1517749.png)


